
azanium;copper(1+);diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azanium;copper(1+);diacetate can be synthesized through the reaction of copper(II) acetate with ammonium acetate in an aqueous solution. The reaction typically involves dissolving copper(II) acetate in water and then adding ammonium acetate to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process includes precise control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Azanium;copper(1+);diacetate undergoes various chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions.
Reduction: The copper(II) ion can be reduced back to copper(I) using suitable reducing agents.
Substitution: The acetate ions can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligands such as chloride, nitrate, or other carboxylates can replace acetate ions under controlled conditions.
Major Products Formed
Oxidation: Copper(II) acetate and other copper(II) complexes.
Reduction: Copper(I) complexes.
Substitution: Various copper coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Azanium;copper(1+);diacetate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its role in developing metallodrugs for cancer treatment.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of azanium;copper(1+);diacetate involves the interaction of copper ions with biological molecules. Copper ions can generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress and damage to cellular components such as membranes, proteins, and DNA. This mechanism is particularly relevant in its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) acetate: A related compound with copper in the +2 oxidation state.
Copper(II) sulfate: Another copper(II) compound with different anions.
Copper(I) chloride: A copper(I) compound with chloride ions.
Uniqueness
Azanium;copper(1+);diacetate is unique due to its specific coordination environment and the presence of both ammonium and acetate ions. This combination imparts distinct chemical properties and reactivity compared to other copper compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable subject of study in coordination chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
43043-77-2 |
|---|---|
Fórmula molecular |
C4H10CuNO4 |
Peso molecular |
199.67 g/mol |
Nombre IUPAC |
azanium;copper(1+);diacetate |
InChI |
InChI=1S/2C2H4O2.Cu.H3N/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H3/q;;+1;/p-1 |
Clave InChI |
PCUXAGHYTREZMN-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].[NH4+].[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


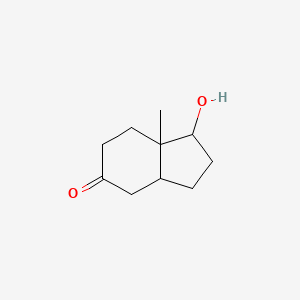
![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)

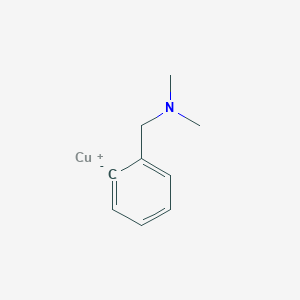
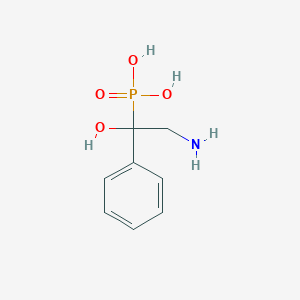
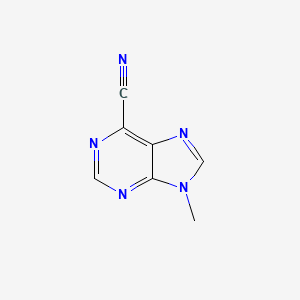
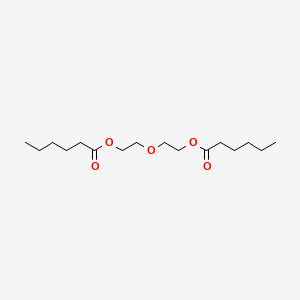
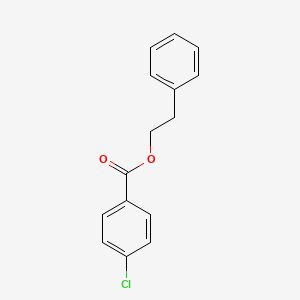
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)
![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)


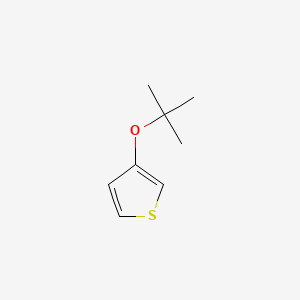
![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)
